molecular formula C14H10ClNO4S2 B11444465 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole

Cat. No.: B11444465
M. Wt: 355.8 g/mol
InChI Key: KTJSQVKUEBRNJK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole is a heterocyclic organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 5-methylthio-1,3-oxazole under specific conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or nucleophiles such as sodium hydride or amines .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan and oxazole rings contribute to the compound’s ability to bind to various biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl, furan, and oxazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H10ClNO4S2

Molecular Weight

355.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C14H10ClNO4S2/c1-21-14-13(16-12(20-14)11-3-2-8-19-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3

InChI Key

KTJSQVKUEBRNJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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